Cas no 91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid)

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid structure
91142-58-4 structure
Product Name:2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
CAS-Nr.:91142-58-4
MF:C11H12O2
MW:176.211783409119
MDL:MFCD16658798
CID:2182309
PubChem ID:15338842
Update Time:2024-10-26

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Methyl-indan-2-carboxylic acid
    • 2,3-Dihydro-2-methyl-1H-indene-2-carboxylic acid (ACI)
    • 2-Indancarboxylic acid, 2-methyl- (7CI)
    • 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
    • 2-Methylindane-2-carboxylic acid
    • MFCD16658798
    • Z1259317000
    • DB-282059
    • 2,3-dihydro-2-methyl-1H-indene-2-carboxylic acid
    • 2-METHYL-1,3-DIHYDROINDENE-2-CARBOXYLIC ACID
    • CS-0236269
    • AKOS014742863
    • 91142-58-4
    • 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(methylamino)propan-1-ol
    • SCHEMBL1786936
    • EN300-1699582
    • VWCCBMWZNOWFDT-UHFFFAOYSA-N
    • 2-Methyl-2,3-dihydro-1H-indene-2-carboxylicacid
    • DB-261496
    • 1342561-92-5
    • 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
    • MDL: MFCD16658798
    • Inchi: 1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)
    • InChI-Schlüssel: VWCCBMWZNOWFDT-UHFFFAOYSA-N
    • Lächelt: O=C(C1(CC2C(=CC=CC=2)C1)C)O

Berechnete Eigenschaften

  • Genaue Masse: 176.083729621g/mol
  • Monoisotopenmasse: 176.083729621g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 208
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topologische Polaroberfläche: 37.3Ų

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
M313733-10mg
2-Methyl-indan-2-carboxylic acid
91142-58-4
10mg
$ 50.00 2022-06-04
TRC
M313733-50mg
2-Methyl-indan-2-carboxylic acid
91142-58-4
50mg
$ 210.00 2022-06-04
TRC
M313733-100mg
2-Methyl-indan-2-carboxylic acid
91142-58-4
100mg
$ 295.00 2022-06-04
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0633-1g
2-Methyl-indan-2-carboxylic acid
91142-58-4 97%
1g
3807.71CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0633-5g
2-Methyl-indan-2-carboxylic acid
91142-58-4 97%
5g
15095.15CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0633-500mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 97%
500mg
2332.12CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0633-250mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 97%
250mg
1594.32CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0633-100mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 97%
100mg
1221.18CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0633-50mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 97%
50mg
1034.61CNY 2021-05-07
Chemenu
CM194835-1g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95%
1g
$413 2024-07-20

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  < 0 °C; 45 min, < 0 °C
1.2 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Catalytic Decarboxylative Radical Sulfinylation
He, Shi-Hui; Chen, Guang-Le; Gong, Xing-Yu; Ao, Gui-Zhen; Liu, Feng, Journal of Organic Chemistry, 2023, 88(11), 6671-6681

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Secondary fungal metabolites and their biological activities. IV. Synthesis of compounds with structural similarities to the toxic metabolites of the pathogenic fungus Heterobasidion annosum and investigation of their antibiotic activities
Sonnenbichler, Johann; Dietrich, Juergen; Schaefer, Wolfram; Zetl, Isolde, Biological Chemistry Hoppe-Seyler, 1993, 374(11), 1047-55

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  20 min, 0 °C
1.2 Solvents: Methanol ;  30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referenz
Mechanism and regioselectivity of the anionic oxidative rearrangement of 1,3-diketones towards all-carbon quaternary carboxylates
Bratt, Emma; Suarez-Pantiga, Samuel; Johansson, Magnus J.; Mendoza, Abraham, Chemical Communications (Cambridge, 2019, 55(60), 8844-8847

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethanolamine Catalysts: Tetraethylammonium iodide Solvents: Dimethylformamide ;  8 h, 1 atm, rt
Referenz
Harnessing Applied Potential: Selective β-Hydrocarboxylation of Substituted Olefins
Alkayal, Anas; Tabas, Volodymyr; Montanaro, Stephanie; Wright, Iain A. ; Malkov, Andrei V. ; et al, Journal of the American Chemical Society, 2020, 142(4), 1780-1785

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Silver carbonate ,  Oxygen ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ;  rt
Referenz
Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C-H/C-H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F
Zhuang, Zhe ; Herron, Alastair N. ; Liu, Shuang; Yu, Jin-Quan, Journal of the American Chemical Society, 2021, 143(2), 687-692

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Silver carbonate ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ;  rt
Referenz
Rapid construction of tetralin, chromane, and indane motifs via cyclative C-H/C-H coupling: four-step total synthesis of (±)- russujaponol F
Zhuang, Zhe; Herron, Alastair N.; Liu, Shuang; Yu, Jin-Quan, ChemRxiv, 2020, 1, 1-6

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Substituted imidazole derivatives and their use
, European Patent Organization, , ,

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Raw materials

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preparation Products

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